molecular formula C16H22N4O3 B2955770 1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide CAS No. 2034194-67-5

1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide

Cat. No.: B2955770
CAS No.: 2034194-67-5
M. Wt: 318.377
InChI Key: ZBBPAONJDOIIKC-VLXSWZPNSA-N
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Description

1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is a fascinating organic compound with diverse applications across various scientific disciplines. Its unique structure comprises a pyrrolidine core, a pyrazinyl group, and a cyclohexyl moiety, which altogether impart its distinctive properties and reactivity.

Scientific Research Applications

Chemistry: : The compound's reactivity and stability make it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with potential therapeutic properties.

Biology: : Its interaction with biological macromolecules is studied for potential applications in drug discovery and development. The structural motifs present in the compound are often found in bioactive molecules.

Medicine: : Research into this compound focuses on its potential as a pharmaceutical agent, given its ability to interact with various biological targets. Investigations include its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: : In the industrial context, this compound can be used in the synthesis of complex organic materials, additives, and as a building block for high-performance polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide typically begins with the formation of the pyrrolidine core through a cyclization reaction. The subsequent introduction of the methyl and oxo groups can be achieved via selective alkylation and oxidation reactions. The pyrazin-2-yloxy group is often incorporated via nucleophilic substitution, targeting a pre-functionalized intermediate.

Industrial Production Methods: : Industrially, the synthesis leverages scalable reaction conditions, such as the use of robust catalysts for cyclization and selective oxidizing agents. Solvent choice, reaction temperature, and pressure are optimized for high yield and purity.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to modify functional groups, such as converting hydroxyl groups to ketones or aldehydes.

  • Reduction: : Reduction reactions can be used to convert carbonyl groups into alcohols, typically involving reagents like sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, where the pyrazinyl group can be substituted with various substituents to alter the compound’s properties.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: : Alkyl halides, acid chlorides.

Major Products

  • From oxidation: : Formation of various oxidized derivatives, like ketones and aldehydes.

  • From reduction: : Conversion to corresponding alcohols.

  • From substitution: : Diverse derivatives with substituted pyrazinyl groups.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic or physiological responses.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or activation of enzyme activity can alter metabolic pathways.

  • Receptors: : Binding to cell surface or nuclear receptors can initiate signaling cascades.

  • Nucleic Acids: : Interaction with DNA or RNA can influence gene expression.

Comparison with Similar Compounds

Similar Compounds: : Compounds with structural similarities include other substituted pyrrolidines, cyclohexyl amides, and pyrazinyl derivatives.

Comparison: : 1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinctive reactivity and biological activity. Compared to similar compounds, it may offer superior stability, reactivity, or specificity in targeting biological systems.

Properties

IUPAC Name

1-methyl-5-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-20-10-11(8-15(20)21)16(22)19-12-2-4-13(5-3-12)23-14-9-17-6-7-18-14/h6-7,9,11-13H,2-5,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBPAONJDOIIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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